[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone
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Overview
Description
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a dimethylaniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as platinum, and solvents like ethanol and dioxane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques like hydrogenation and cyclization is common to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Used in traditional Chinese medicine for its anti-inflammatory properties.
Uniqueness
What sets [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone apart from these similar compounds is its unique combination of a piperidine ring, a pyridine ring, and a dimethylaniline moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-8-9-16(12-15(14)2)21-17-6-5-11-22(13-17)19(23)18-7-3-4-10-20-18/h3-4,7-10,12,17,21H,5-6,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKGHPLNMDBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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